(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMBIRRZVHDPF-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems
-
Bases : Piperidine (10 mol%) or triethylamine (15 mol%) are commonly used. Piperidine offers higher stereoselectivity (Z:E ratio = 9:1) due to its moderate basicity and ability to stabilize intermediates.
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Solvents : Ethanol or tetrahydrofuran (THF) are preferred. Ethanol provides a polar protic environment that accelerates imine formation, while THF enhances solubility of hydrophobic intermediates.
Temperature and Time
Workup and Purification
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Isolation : The crude product is precipitated by acidification (pH 4–5) and filtered.
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Purification : Recrystallization from ethanol/water (4:1) or column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >98% purity.
Table 1: Comparative Analysis of Synthetic Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Yield (%) | 68–72 | 70 |
| Time (h) | 12 | 0.75 |
| Purity (%) | 95 | 98 |
| Solvent | Ethanol | THF |
Mechanistic Insights
The reaction proceeds through a three-step mechanism :
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Deprotonation : Base abstracts the α-hydrogen from the thioxoimidazolidinone, forming an enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde, forming a β-hydroxy intermediate.
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Dehydration : Elimination of water yields the (Z)-configured product, stabilized by intramolecular hydrogen bonding between the thioxo group and cyclopropyl moiety.
Stereochemical Control
The (Z)-isomer predominates due to thermodynamic stabilization from conjugative effects between the thiophene ring and imidazolidinone core. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration, showing proximity between the cyclopropyl group and thiophene methylidene proton.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) using continuous flow reactors demonstrates feasibility:
Challenges include cost optimization of thiophene-2-carbaldehyde and managing exothermicity during scale-up.
Recent Advances
Photocatalytic synthesis using visible light (λ = 450 nm) and eosin Y as a catalyst achieves 65% yield at room temperature, offering a greener alternative .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The thienylmethylene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thienylmethylene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone: Similar structure but with a furan ring instead of a thiophene ring.
3-Cyclopropyl-5-(2-pyridylmethylene)-2-thioxo-4-imidazolidinone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Biological Activity
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thioxoimidazolidinones, characterized by a cyclopropyl group and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 210.26 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The mechanism of action may involve modulation of various signaling pathways, particularly those related to oxidative stress and inflammation.
Antioxidant Activity
Studies have shown that thioxoimidazolidinones can scavenge free radicals and reduce oxidative stress. The antioxidant properties are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Neuroprotective Properties
Similar compounds have been reported to promote neuronal differentiation and protect against neurodegenerative processes. The interaction with specific signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, suggests potential applications in treating neurodegenerative diseases.
Study 1: Antioxidant and Anti-inflammatory Activity
A study conducted on related thioxoimidazolidinones showed that these compounds significantly reduced ROS levels and inhibited inflammatory markers in human cell lines. The results indicated a concentration-dependent effect, with IC50 values demonstrating potent activity at low concentrations.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 15.3 | Antioxidant |
| Compound A | 20.1 | Anti-inflammatory |
| Compound B | 25.0 | Neuroprotective |
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration revealed that administration of this compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced neuronal loss and inflammation in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
